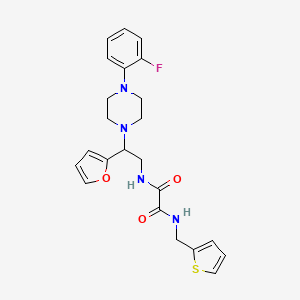

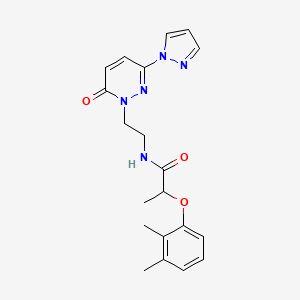

3-acetamido-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-acetamido-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide” is a pyrimidine derivative . Pyrimidine is a six-membered heterocyclic organic compound containing two nitrogen atoms at the 1st and 3rd positions . Pyrimidine derivatives are broadly applied in therapeutic disciplines due to their high degree of structural diversity .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including “this compound”, often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, is reported to be used in the synthesis of these compounds .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including “this compound”, is diverse and complex . The 2,4-disubstituted pyrimidines are classified according to the type of bond linking the substituent to the core heterocycle .Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives, including “this compound”, are diverse. These reactions include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Applications De Recherche Scientifique

Metabolism and Antineoplastic Activity

"3-acetamido-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide" is structurally related to Flumatinib, a novel antineoplastic tyrosine kinase inhibitor under clinical trials for treating chronic myelogenous leukemia (CML). Studies on Flumatinib have revealed its main metabolites and metabolic pathways in humans, highlighting the significance of amide bond cleavage facilitated by electron-withdrawing groups such as trifluoromethyl and pyridine, leading to the formation of hydrolytic products (Gong et al., 2010).

Heterocyclic Compound Synthesis

Research into novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from natural compounds like visnaginone and khellinone has shown promising anti-inflammatory and analgesic activities. These compounds have been tested as cyclooxygenase inhibitors and displayed significant activity, underscoring the potential of structurally related compounds like "this compound" in medicinal chemistry (Abu‐Hashem et al., 2020).

Antiprion Activity

Benzamide derivatives, including those structurally related to the chemical , have been synthesized and evaluated as antiprion agents. These compounds exhibited binding affinity for human PrP(C) and showed potential as therapeutic agents against prion disease, indicating a possible research application for "this compound" in neurodegenerative disorders (Fiorino et al., 2012).

Microwave-Assisted Synthesis

The microwave-assisted synthesis of bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines) using bis(benzofuran-enaminone) hybrids as intermediates represents another area of application. This synthetic approach can potentially be applied to the synthesis of "this compound" and related compounds, offering efficient and rapid production methods for research and therapeutic use (Mekky et al., 2021).

Orientations Futures

The future directions for research on “3-acetamido-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide” and similar compounds could involve further medicinal chemistry optimization to improve their properties without major changes in structural features . This could potentially lead to the development of new therapeutic agents with improved druglikeness and ADME-Tox properties .

Propriétés

IUPAC Name |

3-acetamido-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3N5O2/c1-12(28)25-15-4-2-3-13(9-15)18(29)26-14-5-7-27(8-6-14)17-10-16(19(20,21)22)23-11-24-17/h2-4,9-11,14H,5-8H2,1H3,(H,25,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQTYRZUUHHJTNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methyl-2-(3-morpholin-4-ylpropylamino)-3-(3-morpholin-4-ylpropyliminomethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2473576.png)

![N-[4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-yl]-N-phenylamine](/img/structure/B2473584.png)

![4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2473586.png)

![2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/no-structure.png)

![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methyl-N-(2-propynyl)-2-naphthalenesulfonohydrazide](/img/structure/B2473594.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2473596.png)